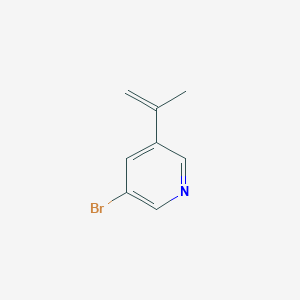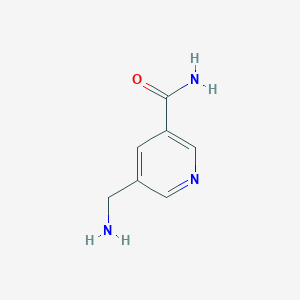
3-溴-5-(丙-1-烯-2-基)吡啶
描述
The compound of interest, 3-Bromo-5-(prop-1-en-2-yl)pyridine, is a brominated pyridine derivative. Pyridine derivatives are known for their significance in organic chemistry due to their utility in various chemical reactions and as building blocks for more complex molecules. The presence of a bromine atom and a propenyl group in the compound suggests potential reactivity and applications in synthetic chemistry .
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported, indicating the versatility of brominated pyridines in forming different structures under varying conditions . Additionally, copper-mediated aerobic oxidative coupling has been utilized to synthesize 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides, demonstrating the potential for metal-catalyzed reactions in the synthesis of such compounds . These methods highlight the diverse synthetic routes available for brominated pyridine derivatives, including 3-Bromo-5-(prop-1-en-2-yl)pyridine.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been extensively studied using various techniques. For example, single crystal X-ray diffraction data has been used to investigate the molecular geometry of related compounds in the solid state, revealing insights into intermolecular interactions such as hydrogen bonding and π-π interactions . Density functional theory (DFT) studies have also been conducted to understand the electronic structure and properties of these molecules, with good correspondence found between experimental and theoretical data .
Chemical Reactions Analysis
Brominated pyridine derivatives participate in a range of chemical reactions. The presence of a bromine atom makes them suitable for further functionalization through carbon-carbon coupling reactions, as demonstrated in the synthesis of novel pyridine derivatives . These compounds can also undergo cyclization and bromination reactions to form imidazopyridines, which can be further transformed into other skeletons . The reactivity of these molecules makes them valuable intermediates in the synthesis of more complex chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and NMR spectroscopy have been employed to characterize these compounds . Computational studies, including DFT and time-dependent DFT (TD-DFT), have provided insights into their vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties . Additionally, the antimicrobial activities of some brominated pyridines have been tested, indicating potential biological relevance .
科学研究应用
合成和结构分析
溴代吡啶类化合物的合成和结构分析已被广泛研究,展示了它们在构建复杂分子结构中的潜力。例如,6-溴-2-(呋喃-2-基)-3-(丙-2-炔基)-3H-咪唑并[4,5-b]吡啶的合成和晶体结构分析突出了该化合物的分子几何形状和稳定的晶体结构的显着的分子间相互作用,例如 π-π 相互作用和氢键,证明了溴代吡啶在设计新型分子材料中的效用 (Rodi 等人,2013).
抗菌活性
溴代吡啶类化合物也因其生物活性(包括抗菌特性)而受到研究。吡啶查耳酮的合成及其对各种细菌的抗菌试验表明,这些化合物具有显着的抗菌活性,强调了溴代吡啶在开发新型抗菌剂中的潜力 (Jasril 等人,2013).
光物理和电化学性质
在光物理和电化学应用领域探索溴代吡啶揭示了它们的用途广泛。关于具有溴代吡啶衍生物的锌(II)酞菁化合物的合成、表征和研究表明,由于合适的光敏化能力,它们在光催化应用中具有潜力 (Öncül 等人,2021)。此外,5-溴-2-(三氟甲基)吡啶等化合物已对其光谱和光学性质进行了表征,进一步促进了对其在各个领域应用的理解 (Vural & Kara, 2017).
缓蚀
研究将溴代吡啶用作酸性环境中低碳钢的缓蚀剂,突出了它们的功效。对咪唑并[4,5-b]吡啶衍生物(包括 6-溴变体)的评估表明它们具有很高的缓蚀性能,指出了这些化合物在保护金属免受腐蚀方面的适用性 (Saady 等人,2021).
合成复杂分子
溴代吡啶的多功能性延伸到复杂分子的合成,例如选择性酪氨酸激酶抑制剂尼洛替尼的有效合成。该过程涉及从溴代吡啶衍生物衍生的中间体,证明了它们在药物制造中的重要性 (Yankun 等人,2011).
安全和危害
属性
IUPAC Name |
3-bromo-5-prop-1-en-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFYCJVNLMTQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634075 | |
| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(prop-1-en-2-yl)pyridine | |
CAS RN |
40472-88-6 | |
| Record name | 3-Bromo-5-(prop-1-en-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














